Pericosine B
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Overview
Description
Pericosine B is a natural product found in Periconia byssoides with data available.
Scientific Research Applications
Pericosine B, a marine natural product isolated from Periconia byssoides, has shown significant activity in the P388 lymphocytic leukemia test system, making it an attractive synthetic target for cancer research (García Ruano et al., 2005).
Enantiomeric Nature and Synthesis
Pericosine B is part of the pericosines, which are carbasugar-type metabolites. Natural pericosines B and C have been found to exist as enantiomeric mixtures, as confirmed by chiral HPLC analysis (Usami et al., 2011). The synthesis of (+)-pericosine B, involving a hydrogen-bonding controlled dihydroxylation reaction, has been successful, providing insights into the compound's absolute stereochemistry (Donohoe et al., 1998).
Antitumor Activity and Kinase Inhibition
Pericosines, including pericosine B, have been identified as having significant in vitro cytotoxicity against P388 lymphocytic leukemia cells. Pericosine A, in particular, has shown the most potent activity, indicating that pericosines are promising candidates for anticancer drugs (Usami et al., 2008). Additionally, pericosine A has been reported to possess inhibitory activity against protein kinase epidermal growth factor receptor and human topoisomerase II, suggesting the potential broader impact of pericosines in cancer treatment (Usami, 2014).
Chemical Reactivity and Antibiotic Resistance
Pericosine B's analogues, pericoxide, and pericosine A, have been found to chemoreactively attenuate the effects of various antifungal agents. This indicates that pericosines might have a broader range of chemical reactivity, potentially offering resistance against different antibiotics and toxins (Du et al., 2016).
properties
Product Name |
Pericosine B |
---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8+/m0/s1 |
InChI Key |
VUQJXZNNVAWIKZ-DKXJUACHSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]([C@H]([C@H](C=C1C(=O)OC)O)O)O |
Canonical SMILES |
COC1C(C(C(C=C1C(=O)OC)O)O)O |
synonyms |
pericosine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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